N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of a furan ring, an oxane ring, and a trifluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-(trifluoromethoxy)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Furan Ring: The acid chloride is then reacted with furan-2-ylmethanamine to form the intermediate N-(furan-2-ylmethyl)-4-(trifluoromethoxy)benzamide.
Incorporation of the Oxane Ring: The final step involves the reaction of the intermediate with oxan-4-ylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-bromobenzamide
- N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
Uniqueness
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic properties and enhances its potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)26-15-5-3-13(4-6-15)17(23)22(12-16-2-1-9-25-16)14-7-10-24-11-8-14/h1-6,9,14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWWZGGFRBLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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